molecular formula C17H24N2O2 B4505047 N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

Cat. No.: B4505047
M. Wt: 288.4 g/mol
InChI Key: NXDLKQZTIFNYSM-UHFFFAOYSA-N
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Description

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a phenyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds to amines, followed by methylation using reagents such as formaldehyde . The reaction conditions often require a catalyst and a hydrogen source to facilitate the reduction and methylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can further modify the amine groups or other functional groups within the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclohexane and phenyl groups provide structural stability and influence the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide
  • N-{4-[3-(ethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide
  • N-{4-[3-(propylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

Uniqueness

N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-16(20)12-9-13-7-10-15(11-8-13)19-17(21)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLKQZTIFNYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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